Crystalline Purity ≥98% Versus Liquid Syrup: A Formulation-Critical Differentiation for 4-O-Hexopyranosylhex-2-ulofuranose
The crystalline powder form of 4-O-hexopyranosylhex-2-ulofuranose (lactulose) achieves a purity of ≥98–99% (HPLC), whereas the liquid syrup form—the standard commercial alternative—contains only 50–67% lactulose with mandatory pharmacopoeial allowance for up to 16% galactose, 12% lactose, 8% epilactose, and 1% fructose as related substances [1]. This difference is not marginal: for a target dose of 10 g lactulose, the syrup delivers approximately 3.3–6.0 g of non-lactulose sugars, whereas the crystalline powder delivers ≤0.2 g of impurities [2].
| Evidence Dimension | Lactulose purity (mass fraction) |
|---|---|
| Target Compound Data | ≥98–99% w/w lactulose (crystalline powder, HPLC) |
| Comparator Or Baseline | Lactulose syrup: 50–67% w/w lactulose; USP Lactulose Concentrate: NLT 95% of labeled amount with ≤16% galactose, ≤12% lactose, ≤8% epilactose, ≤1% fructose |
| Quantified Difference | ≥31–49 percentage points higher absolute purity; ≥15-fold reduction in related-sugar impurity load at equivalent lactulose dose |
| Conditions | HPLC analysis per USP/EP/BP pharmacopoeial methods; commercial specifications from Fluorochem (≥98%), TCI (>98.0% HPLC), and ScienceDirect (99%) |
Why This Matters
For formulation scientists and API procurers, higher purity translates directly into reduced excipient burden, lower batch-to-batch variability, simplified stability protocols, and more accurate dosing in both pre-clinical research and solid oral dosage form development.
- [1] USP Monographs: Lactulose Concentrate. Related compounds limits. USP29–NF24. http://ftp.uspbpep.com/v29240/usp29nf24s0_m44210.html View Source
- [2] ScienceDirect Topics: Lactulose – Commercial Forms. 'Lactulose syrup generally contains between 5% and 67% lactulose... whereas the crystalline powder is composed of 99% lactulose.' https://www.sciencedirect.com/topics/medicine-and-dentistry/lactulose View Source
